Longipedlactone E

Description

Structure

3D Structure

Properties

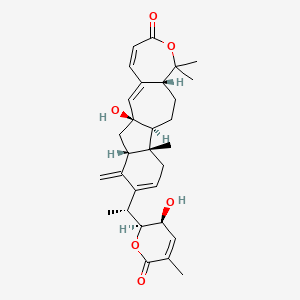

Molecular Formula |

C30H38O6 |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

(1S,9R,12S,13R,18R)-1-hydroxy-16-[(1R)-1-[(2S,3S)-3-hydroxy-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-8,8,13-trimethyl-17-methylidene-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-6-one |

InChI |

InChI=1S/C30H38O6/c1-16-13-23(31)26(35-27(16)33)18(3)20-11-12-29(6)22(17(20)2)15-30(34)14-19-7-10-25(32)36-28(4,5)21(19)8-9-24(29)30/h7,10-11,13-14,18,21-24,26,31,34H,2,8-9,12,15H2,1,3-6H3/t18-,21-,22+,23+,24+,26+,29-,30-/m1/s1 |

InChI Key |

NJHQJHDTYYVRFQ-XSJJJNEFSA-N |

Isomeric SMILES |

CC1=C[C@@H]([C@@H](OC1=O)[C@H](C)C2=CC[C@]3([C@@H]4CC[C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)C)O |

Canonical SMILES |

CC1=CC(C(OC1=O)C(C)C2=CCC3(C4CCC5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Natural Source of Longipedlactone E: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, natural source, and characterization of Longipedlactone E, a member of a unique class of triterpenoid dilactones. It details the experimental protocols for its isolation and structural elucidation from its natural source, Kadsura longipedunculata. All relevant quantitative data, including spectroscopic and cytotoxic information, are presented in structured tables. Additionally, key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific process.

Introduction

This compound is a naturally occurring triterpenoid dilactone belonging to a class of compounds characterized by a rearranged pentacyclic skeleton. These compounds have garnered interest in the scientific community due to their novel structures and potential biological activities. This guide serves as a technical resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields, providing in-depth information on this compound.

Discovery and Natural Source

This compound was first isolated from the leaves and stems of Kadsura longipedunculata, a plant belonging to the Schisandraceae family.[1] This discovery was part of a broader phytochemical investigation that led to the identification of a series of nine novel triterpene dilactones, designated Longipedlactones A through I.[1]

Experimental Protocols

The following sections detail the methodologies employed in the isolation, purification, and structural elucidation of this compound and its congeners.

Extraction and Isolation

The initial extraction and isolation process for the Longipedlactone series is outlined below.

Protocol:

-

Plant Material Collection and Preparation: The leaves and stems of Kadsura longipedunculata were collected, air-dried, and pulverized.

-

Solvent Extraction: The powdered plant material was subjected to exhaustive extraction with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate to separate compounds based on polarity.

-

Column Chromatography: The chloroform-soluble fraction, which contained the Longipedlactones, was subjected to repeated column chromatography over silica gel. A gradient elution system, typically starting with a non-polar solvent and gradually increasing in polarity (e.g., a chloroform-methanol gradient), was used to separate the different fractions.

-

Preparative Thin-Layer Chromatography (pTLC) and High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest were further purified using pTLC and/or semi-preparative HPLC to yield the pure Longipedlactones, including this compound.

References

The Uncharted Path: An In-depth Analysis of the Elusive Biosynthesis of Longipedlactone E

Despite significant interest in the unique chemical structure and potential bioactivities of Longipedlactone E, a comprehensive search of the current scientific literature reveals that its complete biosynthetic pathway remains unelucidated. This technical guide addresses the current knowledge gap and outlines the necessary multidisciplinary approach required to map the formation of this complex natural product.

To date, no published research has detailed the specific enzymes, genetic precursors, or the precise sequence of biochemical reactions leading to the formation of this compound. While general principles of lactone biosynthesis are understood within the broader context of natural product chemistry, the specific pathway for this intricate molecule has not been a subject of focused investigation, leaving a significant void in our understanding.

This guide serves as a foundational document for researchers, scientists, and drug development professionals aiming to explore this uncharted territory. It will outline the hypothetical stages and the requisite experimental methodologies necessary to fully characterize the biosynthesis of this compound.

Hypothetical Biosynthetic Blueprint: A Call for Investigation

While the precise pathway is unknown, a putative biosynthetic route can be proposed based on the known biosynthesis of other structurally related lactones. This hypothetical framework, presented below, provides a logical starting point for future research endeavors. It is crucial to emphasize that the following pathway is a theoretical construct and requires experimental validation.

Figure 1. A proposed, hypothetical biosynthetic pathway for this compound, highlighting key stages and putative enzyme classes that may be involved.

Charting the Course: A Proposed Experimental Workflow

Elucidating the biosynthetic pathway of this compound will necessitate a strategic and multi-faceted experimental approach. The following workflow outlines the critical steps and methodologies required to move from hypothesis to validated pathway.

Figure 2. A comprehensive experimental workflow outlining the key stages for the successful elucidation of the this compound biosynthetic pathway.

Essential Experimental Protocols

The successful execution of the proposed workflow hinges on the meticulous application of established biochemical and molecular biology techniques. Below are detailed, albeit generalized, protocols for the initial, critical stages of investigation.

1. Isotopic Labeling Studies to Identify Primary Precursors

-

Objective: To identify the primary metabolic building blocks of this compound.

-

Methodology:

-

Culture the producing organism in a defined medium.

-

Supplement parallel cultures with isotopically labeled precursors (e.g., [1-¹³C]glucose, [¹³C-methyl]methionine, [¹³C]acetate, [¹³C]pyruvate).

-

After a suitable incubation period, extract and purify this compound.

-

Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the incorporation and position of the isotopic labels.

-

The observed labeling pattern will provide direct evidence for the primary metabolic pathways contributing to the biosynthesis.

-

2. Precursor Feeding Experiments

-

Objective: To identify late-stage intermediates in the biosynthetic pathway.

-

Methodology:

-

Synthesize or procure hypothesized pathway intermediates.

-

Administer these unlabeled or labeled potential precursors to cultures of the producing organism.

-

Monitor for an increase in the yield of this compound or for the incorporation of the labeled intermediate into the final product using LC-MS analysis.

-

Successful incorporation provides strong evidence for the role of the fed compound as a pathway intermediate.

-

3. Genomic and Transcriptomic Analysis to Identify the Biosynthetic Gene Cluster (BGC)

-

Objective: To identify the cluster of genes responsible for the biosynthesis of this compound.

-

Methodology:

-

Sequence the genome of the producing organism.

-

Utilize bioinformatics tools (e.g., antiSMASH, PRISM) to identify putative BGCs that could be responsible for the synthesis of a polyketide or terpenoid-derived lactone.

-

Perform transcriptomic analysis (RNA-Seq) under conditions of high and low this compound production to identify genes within the putative BGC that are differentially expressed.

-

The co-expression of a set of contiguous genes under producing conditions is a strong indicator of their involvement in the biosynthetic pathway.

-

Quantitative Data: A Future Prospect

At present, there is no quantitative data available regarding the biosynthesis of this compound. Future research, following the successful elucidation of the pathway, should aim to populate the following tables with experimentally derived data.

Table 1: Kinetic Parameters of Biosynthetic Enzymes

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) |

|---|---|---|---|---|

| Enzyme 1 | Substrate A | TBD | TBD | TBD |

| Enzyme 2 | Substrate B | TBD | TBD | TBD |

| Enzyme 3 | Substrate C | TBD | TBD | TBD |

(TBD - To Be Determined)

Table 2: Precursor and Intermediate Concentrations

| Compound | Cellular Concentration (µM) | Culture Supernatant (µM) |

|---|---|---|

| Key Precursor | TBD | TBD |

| Intermediate A | TBD | TBD |

| Intermediate B | TBD | TBD |

| This compound | TBD | TBD |

(TBD - To Be Determined)

Conclusion: A Call to Action

The elucidation of the biosynthetic pathway of this compound represents a significant and exciting challenge in the field of natural product biosynthesis. The lack of existing data presents a unique opportunity for groundbreaking research. The methodologies and hypothetical frameworks presented in this guide provide a clear roadmap for future investigations. Unraveling this biosynthetic puzzle will not only deepen our fundamental understanding of microbial metabolism but also pave the way for the potential bioengineering of novel, high-value pharmaceuticals and fine chemicals.

An In-depth Technical Guide to the Mass Spectrometry Analysis of Longipedlactone E

Introduction

Longipedlactone E belongs to the family of complex triterpenoids isolated from plants of the Kadsura genus. These compounds are of significant interest to researchers and drug development professionals due to their potential biological activities. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such intricate natural products. This technical guide provides a detailed overview of the core principles, experimental protocols, and expected data outcomes for the mass spectrometry analysis of this compound.

Hypothesized Structure of this compound

For the purpose of this guide, we will hypothesize that this compound shares the core scaffold of other Longipedlactones, which are highly modified lanostane-type triterpenoids. Key structural features likely include a lactone ring, multiple hydroxyl and acetyl groups, and a complex polycyclic system. Based on related known compounds, a plausible molecular formula for this compound could be in the range of C30-C32 and H38-H42 with 7-9 oxygen atoms. For our analysis, we will assume a molecular formula of C32H40O8 , with a monoisotopic mass of approximately 552.2672 g/mol .

Experimental Protocols

A robust mass spectrometry analysis of this compound necessitates meticulous sample preparation and optimized instrumental parameters.

3.1. Sample Preparation

-

Extraction: The initial plant material is typically subjected to solvent extraction, for example, with methanol or ethanol, followed by partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to fractionate the compounds based on their polarity.

-

Chromatographic Separation: The fraction containing this compound is further purified using chromatographic techniques such as column chromatography over silica gel or reversed-phase C18 material. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is essential for obtaining a pure sample for mass spectrometry analysis.

-

Sample Solution for MS Analysis: A purified sample of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL. The solution should be filtered through a 0.22 µm syringe filter before introduction to the mass spectrometer.

3.2. Mass Spectrometry Instrumentation and Parameters

Electrospray ionization (ESI) is the preferred ionization technique for triterpenoids due to its soft ionization nature, which minimizes in-source fragmentation and preserves the molecular ion. A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and tandem MS (MS/MS) experiments.

Table 1: Suggested ESI-MS/MS Parameters

| Parameter | Value |

| Ionization Mode | Positive (ESI+) |

| Capillary Voltage | 3.5 – 4.5 kV |

| Cone Voltage | 20 – 40 V |

| Source Temperature | 100 – 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 250 – 350 °C |

| Desolvation Gas Flow | 600 – 800 L/hr |

| Collision Gas | Argon or Nitrogen |

| Collision Energy | 10 – 40 eV (ramped for fragmentation analysis) |

| Mass Range | 100 – 1000 m/z |

| Acquisition Mode | MS and MS/MS (Data-Dependent Acquisition) |

Data Presentation: Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecule and potential fragment ions of our hypothesized this compound (C32H40O8) in positive ion mode.

Table 2: Predicted m/z Values for Hypothesized this compound and its Fragments

| Ion | Predicted m/z | Description |

| [M+H]+ | 553.2745 | Protonated molecular ion |

| [M+Na]+ | 575.2564 | Sodium adduct |

| [M+H-H2O]+ | 535.2639 | Loss of a water molecule |

| [M+H-CH3COOH]+ | 493.2533 | Loss of an acetic acid moiety |

| [M+H-2H2O]+ | 517.2533 | Loss of two water molecules |

| [M+H-H2O-CH3COOH]+ | 475.2428 | Sequential loss of water and acetic acid |

| Fragment 1 | ~451 | Cleavage within the polycyclic core |

| Fragment 2 | ~383 | Further fragmentation of the core structure |

| Fragment 3 | ~125 | Ion related to the lactone side chain |

Visualization of Workflows and Pathways

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound from sample preparation to data analysis.

5.2. Predicted Fragmentation Pathway

The fragmentation of triterpenoids in ESI-MS/MS is often characterized by neutral losses of small molecules and cleavages within the complex ring system. The diagram below shows a plausible fragmentation pathway for the hypothesized this compound.

Conclusion

The mass spectrometry analysis of novel, complex natural products like this compound is a challenging yet crucial task in drug discovery and natural product chemistry. While specific data for this compound remains to be published, the methodologies and predictive data presented in this guide offer a solid foundation for researchers. By employing high-resolution mass spectrometry with tandem MS capabilities and following systematic experimental protocols, the scientific community can continue to successfully elucidate the structures of new members of the Longipedlactone family and explore their therapeutic potential.

In-depth Technical Guide on the Biological Activity of Longipedlactone E

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activity of Longipedlactone E

Executive Summary

This technical guide aims to provide a thorough analysis of the currently available scientific literature regarding the biological activity of this compound, a triterpene dilactone isolated from plants of the Kadsura genus. Despite extensive searches of scientific databases, specific studies detailing the biological activities, mechanism of action, and experimental protocols for this compound are not presently available in the public domain.

This compound has been identified as a constituent of Kadsura longipedunculata and Kadsura coccinea. The chemical structure and formula (C₃₀H₃₈O₆) of this compound are known. While direct experimental data for this compound is lacking, the broader class of compounds to which it belongs—triterpenoids from the Kadsura genus—has been the subject of various pharmacological studies. This guide will, therefore, provide an overview of the reported biological activities of related compounds from Kadsura longipedunculata to offer potential insights into the anticipated activities of this compound.

Introduction to this compound

This compound is a naturally occurring triterpenoid. It has been isolated from Kadsura longipedunculata and Kadsura coccinea. Triterpenoids are a large and structurally diverse class of natural products that have been shown to possess a wide range of biological activities.

Biological Activities of Triterpenoids from Kadsura longipedunculata

While specific data on this compound is unavailable, research on other triterpenoids isolated from Kadsura longipedunculata has revealed several promising pharmacological activities. These studies provide a basis for postulating the potential therapeutic areas where this compound might be active. The reported activities for triterpenoids from this plant include:

-

Cytotoxic and Antitumor Activity : Various triterpenoids from Kadsura species have demonstrated the ability to inhibit the growth of cancer cell lines.

-

Anti-inflammatory Activity : Compounds from Kadsura longipedunculata have been investigated for their potential to modulate inflammatory pathways.

-

Antioxidant Activity : The antioxidant properties of extracts and isolated compounds from Kadsura plants have been reported.

Postulated Signaling Pathways and Mechanisms

Based on the activities of similar compounds, the following diagram illustrates a generalized workflow for the initial screening of a novel triterpenoid like this compound for potential anticancer activity.

Caption: A generalized workflow for screening natural products for anticancer activity.

Conclusion and Future Directions

There is currently a significant gap in the scientific literature regarding the biological activity of this compound. While the broader class of triterpenoids from Kadsura longipedunculata exhibits promising pharmacological potential, dedicated studies are required to elucidate the specific properties of this compound.

Future research should focus on:

-

In vitro screening: Evaluating the cytotoxic, anti-inflammatory, and antioxidant activities of purified this compound.

-

Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: Assessing the efficacy and safety of this compound in relevant animal models if in vitro results are promising.

The generation of such data is crucial for determining the therapeutic potential of this compound and for guiding future drug development efforts. We encourage the scientific community to undertake these investigations to unlock the potential of this novel natural product.

Potential Therapeutic Targets of Longipedlactone E: A Technical Guide Based on the Biological Activities of Sesquiterpene Lactones

Disclaimer: As of October 2025, publicly available scientific literature lacks specific data on the biological activities, therapeutic targets, and mechanism of action of Longipedlactone E. This guide, therefore, provides an in-depth overview of the potential therapeutic targets of this compound by summarizing the well-documented activities of the broader class of compounds to which it belongs: sesquiterpene lactones. The information presented herein is based on studies of other structurally related compounds and should be considered as a predictive framework for the future investigation of this compound.

Introduction to Sesquiterpene Lactones

Sesquiterpene lactones are a large and diverse group of naturally occurring secondary metabolites found predominantly in plants of the Asteraceae family.[1][2] These compounds are characterized by a 15-carbon skeleton and a lactone ring. The presence of an α,β-unsaturated lactone ring is a key structural feature that contributes to their biological activity, often through Michael addition reactions with biological nucleophiles like cysteine residues in proteins.[3] Sesquiterpene lactones have been extensively studied for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2]

Potential Therapeutic Areas and Targets

Based on the known biological activities of sesquiterpene lactones, this compound could potentially be investigated for its therapeutic efficacy in the following areas:

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Sesquiterpene lactones are well-known for their potent anti-inflammatory effects.[1][2]

Potential Molecular Targets:

-

Nuclear Factor-kappa B (NF-κB): A key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Many sesquiterpene lactones have been shown to inhibit the NF-κB signaling pathway.[1]

-

Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor involved in the signaling of various cytokines and growth factors, playing a crucial role in inflammation and immunity. Some sesquiterpene lactones have been found to downregulate the STAT3 pathway.[1]

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 expression is a common mechanism for the anti-inflammatory action of sesquiterpene lactones.[2]

-

Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central mediators of the inflammatory response. Sesquiterpene lactones can inhibit the production and release of these cytokines.[2]

Quantitative Data for Representative Sesquiterpene Lactones:

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Parthenolide | NF-κB Inhibition | - | 5 µM | [1] |

| 11β,13-dihydrolactucin | NF-κB Pathway Activation | - | 2.35 µM | [2] |

Antimicrobial Activity

The rise of antibiotic resistance is a major global health concern, driving the search for new antimicrobial agents. Sesquiterpene lactones have demonstrated activity against a range of bacteria and fungi.[3]

Potential Mechanisms of Action:

-

Enzyme Inactivation: The α-methylene-γ-lactone moiety can react with nucleophilic groups in microbial enzymes, leading to their irreversible inactivation.[3]

-

Disruption of Cell Membrane Integrity: Sesquiterpenes can interact with phospholipids in the cell wall, altering membrane permeability and leading to cell death.[3]

-

Inhibition of Protein Synthesis: Some lactones may interfere with microbial protein synthesis.[3]

Examples of Antimicrobial Activity of Sesquiterpene Lactones:

| Compound | Target Organism | Activity | Reference |

| Incomptin B | E. coli, S. sonnei, S. flexneri | Effective against chloramphenicol-resistant strains | [3] |

| Lactucopicrin | S. aureus, P. aeruginosa | Antimicrobial activity | [3] |

| Parthenolide | - | Bioactive component of feverfew | [3] |

Cytotoxic Activity

Many sesquiterpene lactones exhibit cytotoxic effects against various cancer cell lines, making them interesting candidates for anticancer drug development.[4]

Potential Molecular Targets and Mechanisms:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells is a common mechanism.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Cancer-related Signaling Pathways: Targeting pathways that are dysregulated in cancer, such as those involved in cell growth, survival, and metastasis.

Quantitative Data for Representative Sesquiterpene Lactones:

| Compound | Cell Line | IC50 Value | Reference |

| CLE-10 | MCF-7 (Breast Cancer) | 45.97 ± 1.21 µM | [4] |

Experimental Protocols

The following are generalized methodologies that could be employed to investigate the potential therapeutic activities of this compound.

Assessment of Anti-inflammatory Activity

3.1.1. Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. Nitrite concentration is an indicator of NO production.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only treated control. Determine the IC50 value.

3.1.2. NF-κB Reporter Assay

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

-

Treatment and Stimulation: Treat the transfected cells with this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: A decrease in luciferase activity indicates inhibition of NF-κB signaling.

Assessment of Antimicrobial Activity

3.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Bacterial Culture: Grow the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Assessment of Cytotoxic Activity

3.3.1. MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells will reduce MTT to formazan.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Visualizations

Signaling Pathways

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

Caption: A hypothetical experimental workflow for investigating this compound.

Conclusion

While specific data on this compound is currently unavailable, the extensive research on the broader class of sesquiterpene lactones provides a strong foundation for predicting its potential therapeutic applications. The anti-inflammatory, antimicrobial, and cytotoxic activities commonly observed for these compounds suggest that this compound is a promising candidate for further investigation. The experimental protocols and potential signaling pathways outlined in this guide offer a comprehensive framework for researchers and drug development professionals to begin exploring the therapeutic potential of this and other novel sesquiterpene lactones. Future studies are essential to elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Literature Review: The Elusive Longipedlactone E

A comprehensive review of scientific literature reveals no specific compound identified as "Longipedlactone E." Extensive searches of chemical databases and scientific publications did not yield any data on the discovery, chemical structure, or biological activity of a molecule with this name. This suggests that "this compound" may be a novel, as-yet-unpublished compound, a misnomer, or a compound with limited accessible documentation.

However, the search did provide information on related compounds, the "Longipedlactones," and on the chemical constituents of Matthiola longipetala, a plant with a phonetically similar name. This report summarizes the available information on these related topics, which may be of interest to researchers in the field of natural product chemistry and drug development.

The Longipedlactone Family of Triterpenoids

While "this compound" remains unidentified, several other members of the Longipedlactone family have been isolated and characterized. For instance, Longipedlactone G (CHEMBL1077102) is a known triterpenoid with the molecular formula C30H38O7.[1] Another related compound, Longipedlactone J , has been isolated from the stems of Kadsura heteroclita.[2] Phytochemical investigation of this plant led to the isolation of several compounds, including triterpenoids and lignans.[2] Some of these compounds have demonstrated weak to moderate anti-HIV activity.[2]

Chemical Constituents of Matthiola longipetala

Matthiola longipetala, commonly known as night-scented stock, is an aromatic herb that has been the subject of phytochemical analysis.[3][4][5] Studies on the methanol extract of this plant have identified a variety of chemical components, with fatty acids and their derivatives being the major constituents.[3][4]

A 2023 study published in MDPI characterized 37 chemical compounds from the methanol extract of Egyptian M. longipetala.[3] The major identified compounds were ascaridole epoxide (a monoterpene) and methyl (E)-octadec-11-enoate (a fatty acid ester).[3][4] The chemical classes of the identified compounds are summarized in the table below.

| Chemical Class | Percentage of Total Identified Compounds |

| Fatty Acids and Lipids | 50.8% |

| Oxygenated Hydrocarbons | 19.15% |

| Terpenoids | 12.71% |

| Carbohydrates | 10.21% |

| Amines | 4.85% |

| Steroids | 2.26% |

| Data from El-Amier, Y. A., et al. (2023). Bioactive Chemical Constituents of Matthiola longipetala Extract Showed Antioxidant, Antibacterial, and Cytotoxic Potency. MDPI.[3] |

The extracts of M. longipetala have shown promising biological activities, including antioxidant, antibacterial, and cytotoxic effects.[3][4] The leaf extract, in particular, demonstrated significant antioxidant activity.[3][4]

Conclusion

For researchers and scientists, the absence of "this compound" in the literature presents a potential opportunity for new discovery. Should this compound be isolated and identified in the future, its characterization and biological evaluation would be a valuable addition to the field of natural product chemistry.

References

Methodological & Application

Application Notes and Protocols: A Representative Approach to the Total Synthesis of Longipedlactone-Type Natural Products

Disclaimer: As of late 2025, a specific total synthesis protocol for Longipedlactone E has not been published in peer-reviewed literature. Therefore, this document provides a comprehensive and detailed representative protocol based on established synthetic strategies for structurally related complex terpenoid lactones. The methodologies and data presented are derived from analogous total syntheses in the field of natural product chemistry and are intended to serve as a guide for researchers, scientists, and drug development professionals.

Introduction

Longipedlactones are a class of complex triterpenoids isolated from natural sources. These molecules are characterized by a dense polycyclic core, multiple stereocenters, and a lactone moiety, making them challenging and attractive targets for total synthesis. While the specific synthesis of this compound remains an unmet challenge, the general strategies for constructing such intricate architectures are well-established. This document outlines a plausible retrosynthetic analysis and provides representative experimental protocols for key transformations that would be essential in the synthesis of a Longipedlactone-type molecule.

The presented hypothetical synthesis is based on the analysis of the structure of related compounds, such as Longipedlactone N, which features a complex pentacyclic core and a dihydropyran lactone. The strategies discussed include key ring-forming reactions, stereocontrolled transformations, and late-stage functional group manipulations.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for a representative Longipedlactone core structure is outlined below. The strategy hinges on disconnecting the molecule at key bonds to reveal simpler and synthetically accessible starting materials.

Caption: A representative retrosynthetic analysis for a Longipedlactone-type core structure.

Proposed Forward Synthesis Workflow

The forward synthesis would involve the initial preparation of two key building blocks, followed by a crucial cycloaddition reaction to assemble the core, and finally, a series of functional group manipulations to complete the synthesis.

Caption: A generalized workflow for the total synthesis of a Longipedlactone-type molecule.

Representative Experimental Protocols

The following are detailed, representative protocols for key transformations that would likely be employed in a total synthesis of a Longipedlactone-type natural product.

Asymmetric Diels-Alder Reaction for Core Assembly

This reaction is crucial for constructing the polycyclic core with high stereocontrol.

-

Reaction: To a solution of the chiral cyclohexenone derivative (Building Block A, 1.0 equiv) in dichloromethane (0.1 M) at -78 °C is added a Lewis acid catalyst (e.g., Et₂AlCl, 1.2 equiv). The mixture is stirred for 15 minutes, followed by the dropwise addition of the diene (Building Block B, 1.5 equiv). The reaction is stirred at -78 °C for 24 hours.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the cycloadduct.

Stereoselective Ketone Reduction

This step is critical for setting a key stereocenter in the core structure.

-

Reaction: To a solution of the enone (1.0 equiv) in a mixture of THF and methanol (4:1, 0.05 M) at -78 °C is added sodium borohydride (NaBH₄, 3.0 equiv) in one portion. The reaction is stirred for 2 hours at -78 °C.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and the organic solvents are removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

Purification: The resulting diastereomeric alcohols are separated by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Lactonization via Oxidation and Intramolecular Cyclization

This is a potential final step to form the characteristic lactone ring.

-

Reaction: A diol intermediate (1.0 equiv) is dissolved in a suitable solvent like acetonitrile (0.1 M). A mild oxidizing agent, such as Dess-Martin periodinane (1.5 equiv), is added, and the reaction is stirred at room temperature for 2 hours to form a lactol. Subsequently, a stronger oxidant, for example, pyridinium dichromate (PDC, 3.0 equiv), is added, and the mixture is stirred for another 12 hours at room temperature to afford the lactone.

-

Work-up: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of sodium thiosulfate, followed by brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification: The final product is purified by preparative thin-layer chromatography or HPLC to yield the pure lactone.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key transformations described above, based on literature precedents for similar complex natural product syntheses.

| Transformation | Reagents and Conditions | Typical Yield (%) | Key Considerations |

| Asymmetric Diels-Alder | Chiral Lewis Acid (e.g., (S)-CBS catalyst), -78 °C, 24-48 h | 70-90 | High diastereoselectivity (>95:5 dr) is crucial. The choice of Lewis acid and solvent is critical. |

| Stereoselective Reduction | L-Selectride® or K-Selectride®, THF, -78 °C, 1-3 h | 85-95 | The bulky reducing agent ensures attack from the less hindered face, providing high stereocontrol. |

| Dess-Martin Oxidation | Dess-Martin Periodinane, CH₂Cl₂, rt, 1-2 h | 90-98 | Mild conditions prevent over-oxidation and are compatible with a wide range of functional groups. |

| Yamaguchi Lactonization | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Toluene, rt | 60-80 | Effective for the formation of medium to large lactone rings. Requires anhydrous conditions. |

Conclusion

The total synthesis of a Longipedlactone-type molecule represents a significant challenge in organic chemistry. While a specific route to this compound is not yet available, the strategies and protocols outlined in this document provide a robust framework for approaching such a synthesis. The key to success lies in the careful planning of a convergent synthesis, the use of powerful asymmetric reactions to control stereochemistry, and the judicious choice of protecting groups and reaction conditions to manage the complex functionality of the molecule. The information presented here is intended to be a valuable resource for researchers engaged in the synthesis of complex natural products and the development of new therapeutic agents.

Application Notes and Protocols for In Vitro Assays of Longipedlactone E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longipedlactone E is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. This document provides detailed protocols for in vitro assays to characterize the biological activity of this compound. The following methods are standard assays used to evaluate the anti-inflammatory and cytotoxic potential of novel compounds.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in various in vitro assays. These values are provided as examples to illustrate the data output of the described protocols.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Assay Type | IC50 (µM) |

| A549 (Lung Carcinoma) | MTT Assay | 15.8 |

| HepG2 (Hepatocellular Carcinoma) | MTT Assay | 22.5 |

| MCF-7 (Breast Adenocarcinoma) | MTT Assay | 18.2 |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter Measured | IC50 (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | Nitrite Concentration | 12.5 |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | PGE2 Concentration | 9.8 |

| NF-κB Activation | THP-1 X-Blue™ | SEAP Activity | 7.2 |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic (cell-killing) activity of this compound against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Materials:

-

This compound

-

Cancer cell lines (e.g., A549, HepG2, MCF-7)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate for 48 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

-

This compound

-

RAW 264.7 cells

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

LPS (from E. coli)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture RAW 264.7 cells as described for the cancer cell lines.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound (0.1 to 100 µM) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only, and a vehicle control group.

-

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% NED) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Calculate the percentage of NO inhibition using the following formula: % Inhibition = [1 - (Nitrite concentration in treated group / Nitrite concentration in LPS control group)] x 100

-

Determine the IC50 value for NO inhibition.

-

Workflow for the Nitric Oxide production assay.

Anti-inflammatory Assay: NF-κB Inhibition

This protocol describes a method to assess the inhibitory effect of this compound on the NF-κB signaling pathway using a reporter cell line.

Principle: THP-1 X-Blue™ cells are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of NF-κB leads to the secretion of SEAP, which can be quantified colorimetrically.

Materials:

-

This compound

-

THP-1 X-Blue™ cells

-

RPMI-1640 medium

-

FBS

-

Penicillin-Streptomycin solution

-

LPS

-

QUANTI-Blue™ Solution

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture THP-1 X-Blue™ cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 24 hours.

-

-

SEAP Measurement:

-

After incubation, collect 20 µL of the cell culture supernatant.

-

Add 180 µL of pre-warmed QUANTI-Blue™ Solution to a new 96-well plate.

-

Add the 20 µL of supernatant to the QUANTI-Blue™ Solution.

-

Incubate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm.

-

-

Data Analysis:

-

Calculate the percentage of NF-κB inhibition: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100

-

Determine the IC50 value for NF-κB inhibition.

-

Application Notes and Protocols for Longipedlactone E in Cancer Cell Line Studies

A comprehensive search of available scientific literature and research databases did not yield specific studies on the application of Longipedlactone E in cancer cell line research. While the broader class of sesquiterpene lactones, to which this compound belongs, has been the subject of extensive cancer research, data detailing the specific effects, mechanisms of action, and experimental protocols for this compound are not publicly available at this time.

Sesquiterpene lactones are a large group of naturally occurring compounds, many of which have demonstrated significant anti-cancer properties.[1][2][3] Research on various sesquiterpene lactones has revealed their potential to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with key signaling pathways that are crucial for tumor development and progression.[1][2][4]

Given the absence of specific data for this compound, this document will provide a generalized overview of the methodologies and signaling pathways commonly investigated for other sesquiterpene lactones in cancer cell line studies. This information is intended to serve as a foundational guide for researchers interested in exploring the potential anti-cancer activities of novel compounds like this compound.

General Methodologies for Assessing Anti-Cancer Effects of Sesquiterpene Lactones

Should research on this compound become available, it would likely involve the following standard assays to characterize its anti-cancer properties.

Table 1: Common Assays for Evaluating Anti-Cancer Activity

| Assay | Purpose | Typical Readout/Endpoints |

| MTT/XTT Assay | To assess cell viability and metabolic activity, providing a measure of the compound's cytotoxic or cytostatic effects. | IC50 (half-maximal inhibitory concentration) values, percentage of cell viability. |

| Colony Formation Assay | To determine the long-term effect of a compound on the ability of a single cancer cell to proliferate and form a colony. | Number and size of colonies formed after treatment. |

| Wound Healing/Scratch Assay | To evaluate the effect of a compound on cancer cell migration and invasion, which are key processes in metastasis. | Rate of "wound" closure over time. |

| Transwell Invasion Assay | To quantify the invasive potential of cancer cells through a basement membrane matrix in response to a chemoattractant. | Number of cells that have migrated through the membrane. |

| Flow Cytometry (Annexin V/PI Staining) | To detect and quantify apoptosis (programmed cell death) and necrosis induced by the compound. | Percentage of early apoptotic, late apoptotic, and necrotic cells. |

| Western Blotting | To analyze the expression levels of specific proteins involved in cell cycle regulation, apoptosis, and signaling pathways. | Changes in the protein levels of key markers (e.g., Bcl-2, Bax, Caspases, Cyclins). |

| Immunofluorescence | To visualize the subcellular localization and expression of specific proteins within treated cells. | Fluorescent imaging of target proteins. |

| Reactive Oxygen Species (ROS) Assay | To measure the generation of ROS, as many sesquiterpene lactones exert their effects by inducing oxidative stress.[5] | Fluorescence intensity of ROS-sensitive probes. |

Experimental Protocols (Generalized)

The following are generalized protocols for key experiments. Note: These would need to be optimized for specific cell lines and for this compound.

Protocol 1: Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the sesquiterpene lactone (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with the sesquiterpene lactone at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Western Blot Analysis

-

Protein Extraction: Treat cells with the sesquiterpene lactone, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Potential Signaling Pathways

Based on studies of other sesquiterpene lactones, the following signaling pathways are often implicated in their anti-cancer effects and would be logical starting points for investigating the mechanism of action of this compound.

Apoptosis Pathway

Many sesquiterpene lactones induce apoptosis through the intrinsic (mitochondrial) pathway.[3] This typically involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspase cascades.

Caption: Generalized intrinsic apoptosis pathway induced by sesquiterpene lactones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another common target. Sustained activation of JNK and p38, often mediated by ROS, can lead to apoptosis.

Caption: Simplified MAPK signaling leading to apoptosis.

Experimental Workflow

A logical workflow for investigating a novel sesquiterpene lactone is outlined below.

Caption: A typical experimental workflow for evaluating a novel anti-cancer compound.

Conclusion

While the anti-cancer potential of the sesquiterpene lactone class of compounds is well-documented, specific research on this compound is currently lacking in the public domain. The application notes and protocols provided here are based on established methodologies for similar compounds and are intended to offer a framework for future investigations into the bioactivity of this compound. Researchers are encouraged to perform thorough literature reviews for any emerging data on this specific compound before designing experiments.

References

- 1. A Review of Potential Anti-Cancer Effect of Sesquiterpene Lactones in Breast Cancer - Jorjani Biomedicine Journal [jorjanijournal.goums.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Longipedlactone E

Audience: Researchers, scientists, and drug development professionals.

Introduction

Longipedlactone E, a novel natural compound, has garnered significant interest for its potential therapeutic properties. These application notes provide a comprehensive experimental framework to investigate and quantify the anti-inflammatory effects of this compound. The protocols detailed below utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to assess the compound's ability to modulate key inflammatory mediators and signaling pathways.

Data Presentation: Efficacy of this compound

The following tables summarize the dose-dependent effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages. This quantitative data serves as a benchmark for evaluating the anti-inflammatory potential of the compound.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound

| Concentration (µM) | NO Production (% of LPS Control) | Standard Deviation |

| 0 (Control) | 100 | ± 5.2 |

| 1 | 85.3 | ± 4.1 |

| 5 | 62.1 | ± 3.5 |

| 10 | 45.8 | ± 2.9 |

| 25 | 25.4 | ± 2.1 |

| 50 | 12.7 | ± 1.5 |

| IC₅₀ (µM) | 8.5 |

Table 2: Reduction of Intracellular Reactive Oxygen Species (ROS) by this compound

| Concentration (µM) | ROS Levels (% of LPS Control) | Standard Deviation |

| 0 (Control) | 100 | ± 6.8 |

| 1 | 90.2 | ± 5.5 |

| 5 | 75.6 | ± 4.3 |

| 10 | 58.9 | ± 3.7 |

| 25 | 38.1 | ± 2.9 |

| 50 | 21.3 | ± 2.2 |

Table 3: Inhibition of Pro-inflammatory Cytokine Secretion by this compound

| Concentration (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |

| 0 (Control) | 2580 ± 150 | 1850 ± 120 |

| 1 | 2210 ± 130 | 1620 ± 110 |

| 5 | 1750 ± 110 | 1280 ± 90 |

| 10 | 1120 ± 95 | 850 ± 70 |

| 25 | 650 ± 60 | 420 ± 45 |

| 50 | 310 ± 40 | 210 ± 30 |

| IC₅₀ (µM) | ~12 | ~8 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy in assessing the anti-inflammatory properties of this compound.

Protocol 1: Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and ROS assays, 24-well for cytokine analysis, and 6-well for Western blotting).

-

Allow cells to adhere for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

-

Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired incubation period (e.g., 24 hours for NO and cytokine assays, shorter time points for ROS and signaling pathway analysis).

-

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Nitric oxide production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Procedure:

-

After the 24-hour incubation with this compound and LPS, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve generated with sodium nitrite.

-

Protocol 3: Intracellular Reactive Oxygen Species (ROS) Measurement

-

Principle: The cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFDA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Following pre-treatment with this compound, wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with 10 µM DCFDA in serum-free DMEM for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove the excess probe.

-

Stimulate the cells with LPS for 30-60 minutes.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

-

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

-

Principle: Quantify the concentration of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant using commercially available ELISA kits.

-

Procedure:

-

Collect the cell culture supernatant after 24 hours of treatment with this compound and LPS.

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

-

Briefly, this involves adding the supernatant to antibody-coated wells, followed by incubation with detection antibodies and a substrate solution.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm) and calculate the cytokine concentrations based on a standard curve.

-

Protocol 5: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

-

Principle: Detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways to elucidate the mechanism of action of this compound.

-

Procedure:

-

After treatment with this compound and a shorter LPS stimulation (e.g., 15-60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include:

-

Phospho-p65 (Ser536) (1:1000)

-

p65 (1:1000)

-

Phospho-IκBα (Ser32) (1:1000)

-

IκBα (1:1000)

-

Phospho-p38 (Thr180/Tyr182) (1:1000)

-

p38 (1:1000)

-

Phospho-ERK1/2 (Thr202/Tyr204) (1:2000)

-

ERK1/2 (1:2000)

-

Phospho-JNK (Thr183/Tyr185) (1:1000)

-

JNK (1:1000)

-

β-actin (1:5000)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizations

The following diagrams illustrate the key signaling pathways involved in the inflammatory response and the general workflow of the experimental design.

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Caption: The NF-κB signaling pathway and potential inhibition by this compound.

Caption: The MAPK signaling pathway and potential points of inhibition by this compound.

Application Notes: The Use of Longipedlactone E as a Chemical Probe

Introduction

The effective use of chemical probes is essential for elucidating biological pathways and validating novel drug targets. A well-characterized chemical probe should be potent, selective, and cell-permeable, enabling the specific modulation of its target protein in a cellular context. This document provides detailed application notes and protocols for the utilization of Longipedlactone E, a natural product with potential as a chemical probe. Due to the limited publicly available information on this compound, this document is based on the general principles of utilizing novel natural products as chemical probes and will be updated as more specific data becomes available.

Biological Activity and Putative Target

This compound is a terpenoid lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The specific biological target of this compound is currently under investigation. Preliminary studies on analogous lactone compounds suggest potential modulation of inflammatory signaling pathways, such as the NF-κB pathway, or pathways involved in cell proliferation.

General Protocols for Characterizing a Novel Chemical Probe

The following are generalized protocols that researchers can adapt to investigate the utility of this compound as a chemical probe.

Cell-Based Assay for Target Engagement

This protocol describes a general method to assess whether this compound engages a putative target within a cellular context. A common approach is to use a thermal shift assay (Cellular Thermal Shift Assay, CETSA) or a reporter gene assay if a specific pathway is hypothesized to be affected.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549) in appropriate media until they reach 70-80% confluency.

-

Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).

-

Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.

-

Heat Challenge: Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

-

Protein Separation: Centrifuge the samples to separate aggregated proteins from the soluble fraction.

-

Analysis: Analyze the soluble protein fraction by Western blotting or mass spectrometry to detect the putative target protein. Target engagement by this compound will result in a shift in the protein's melting curve.

In Vitro Biochemical Assay for Direct Target Interaction

To confirm direct binding and determine the affinity of this compound for its putative target, a direct binding assay is necessary.

Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Immobilize the purified recombinant target protein onto an SPR sensor chip.

-

Compound Injection: Prepare a series of this compound concentrations in a suitable running buffer.

-

Binding Measurement: Inject the this compound solutions over the sensor chip and measure the change in the SPR signal (response units) over time.

-

Data Analysis: Analyze the binding data to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

Data Presentation

Quantitative data from the above experiments should be summarized for clear interpretation.

Table 1: Cellular Potency of this compound

| Cell Line | Assay Type | IC50 / EC50 (µM) |

| e.g., HeLa | e.g., NF-κB Reporter Assay | Data not available |

| e.g., A549 | e.g., Proliferation Assay | Data not available |

Table 2: In Vitro Binding Affinity of this compound

| Target Protein | Assay Type | KD (µM) |

| e.g., IKKβ | e.g., SPR | Data not available |

Visualization of Experimental Workflow and Signaling Pathways

Diagrams are essential for visualizing complex processes. The following are examples of how Graphviz can be used to represent a hypothetical experimental workflow and a signaling pathway potentially modulated by this compound.

Caption: A generalized workflow for characterizing this compound as a chemical probe.

Caption: A hypothetical model of this compound inhibiting the NF-κB signaling pathway.

Disclaimer: The information provided in this document is for research purposes only and is based on general principles due to the limited availability of specific data on this compound. Researchers should conduct their own validation experiments.

References

Application Notes & Protocols: Synthesis of Longipedlactone E Analogs for Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and evaluation of Longipedlactone E analogs to investigate their structure-activity relationships (SAR), particularly focusing on potential antiviral, and specifically anti-HIV, activity. This compound belongs to the family of complex triterpenoid lactones, a class of natural products known for a wide range of biological activities.[1][2] The protocols outlined below are based on established synthetic methodologies for structurally related complex natural products and provide a basis for the rational design of novel therapeutic agents.

Introduction to this compound and SAR Studies

Longipedlactones are a series of intricate triterpenoid lactones isolated from natural sources. While the biological activity of this compound is not extensively documented in publicly available literature, related compounds in the triterpenoid class have demonstrated promising biological profiles, including anti-HIV activity.[1][2][3][4][5] Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural modifications to a lead compound, in this case, this compound, affect its biological activity. By systematically altering functional groups and stereocenters, researchers can identify the key molecular features responsible for efficacy and selectivity, leading to the design of more potent and less toxic drug candidates.

This document outlines a proposed synthetic strategy toward the core scaffold of this compound, enabling access to a library of analogs for SAR studies. The proposed biological evaluation will focus on anti-HIV activity, a known therapeutic area for other triterpenoids.

Proposed Retrosynthetic Analysis and Synthetic Strategy

A total synthesis of this compound has not yet been reported in the literature. Therefore, a plausible retrosynthetic strategy is proposed based on the successful synthesis of other complex terpenoids, such as those from the Schisandra family.[6][7][8] The core of this strategy is a convergent approach, assembling key fragments late in the synthesis to allow for the generation of diverse analogs.

Diagram: Retrosynthetic Analysis of this compound Core

Caption: A proposed retrosynthetic analysis for the this compound core scaffold.

The forward synthesis would involve the following key stages:

-

Synthesis of the Tricyclic Core (Key Intermediate B): A radical cascade reaction can be employed to rapidly construct the complex polycyclic core from simpler acyclic precursors.[9] This method is advantageous for its ability to form multiple carbon-carbon bonds in a single step with high stereocontrol.

-

Synthesis of the Lactone-Containing Fragment (Key Intermediate A): This fragment can be prepared from commercially available starting materials using standard organic synthesis techniques, including asymmetric aldol reactions and stereoselective reductions to install the required stereocenters.

-

Coupling and Finalization: The two key intermediates will be coupled using a suitable cross-coupling reaction, such as a Suzuki or Stille coupling. Subsequent functional group manipulations and a final lactonization step will yield the core structure of this compound.

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the key stages of the synthesis and subsequent biological evaluation.

3.1. General Synthetic Protocol for Analog Synthesis

This protocol outlines the general steps for creating a library of analogs by modifying the lactone-containing fragment.

Diagram: Experimental Workflow for Analog Synthesis

Caption: Workflow for the synthesis and evaluation of this compound analogs.

Protocol 3.1.1: Synthesis of Key Intermediate B (Tricyclic Core)

-

Reaction: Tandem Radical Cyclization

-

Reagents: A solution of a suitably functionalized acyclic precursor (1.0 eq) in deoxygenated toluene (0.01 M). To this solution, add tris(trimethylsilyl)silane (1.5 eq) and azobisisobutyronitrile (AIBN, 0.2 eq).

-

Procedure:

-

Heat the reaction mixture to 80 °C under an inert atmosphere (argon or nitrogen).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the reaction to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Key Intermediate B.

-

Protocol 3.1.2: Synthesis of this compound Analogs

-

Reaction: Suzuki Coupling and Lactonization

-

Reagents: Key Intermediate B (1.0 eq), a boronic ester derivative of a Key Intermediate A analog (1.2 eq), palladium(II) acetate (0.05 eq), SPhos (0.1 eq), and potassium phosphate (3.0 eq) in a 2:1 mixture of toluene and water.

-

Procedure:

-

Combine all reagents in a Schlenk flask and thoroughly degas the mixture.

-

Heat the reaction to 100 °C for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify the crude product by flash column chromatography.

-

The purified coupled product is then subjected to deprotection and lactonization under acidic or basic conditions to yield the final this compound analog.

-

3.2. Protocol for Anti-HIV Activity Screening

-

Assay: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

-

Materials: Recombinant HIV-1 RT, poly(rA)-oligo(dT) template/primer, [³H]-dTTP, test compounds (this compound analogs), and a positive control (e.g., Nevirapine).

-

Procedure:

-

Prepare a reaction mixture containing the enzyme, template/primer, and varying concentrations of the test compounds in a suitable buffer.

-

Initiate the reaction by adding [³H]-dTTP.

-

Incubate the reaction at 37 °C for 1 hour.

-

Stop the reaction by adding cold trichloroacetic acid (TCA).

-

Precipitate the radiolabeled DNA on glass fiber filters.

-

Wash the filters to remove unincorporated [³H]-dTTP.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

-

Data Presentation for SAR Studies

The quantitative data from the biological screening should be organized into a clear table to facilitate the analysis of structure-activity relationships.

Table 1: Hypothetical Anti-HIV Activity of this compound Analogs

| Compound ID | R¹ Group | R² Group | IC₅₀ (µM) vs. HIV-1 RT | Cytotoxicity (CC₅₀, µM) in MT-4 cells | Selectivity Index (SI = CC₅₀/IC₅₀) |

| This compound | -OH | -CH₃ | 5.2 | >100 | >19.2 |

| Analog 1 | -H | -CH₃ | 15.8 | >100 | >6.3 |

| Analog 2 | -OCH₃ | -CH₃ | 4.1 | >100 | >24.4 |

| Analog 3 | -OH | -CH₂CH₃ | 8.9 | >100 | >11.2 |

| Analog 4 | -OH | -H | 2.5 | 85 | 34.0 |

| Nevirapine | (Positive Control) | 0.2 | >100 | >500 |

This table presents hypothetical data for illustrative purposes.

Signaling Pathway

Triterpenoids have been shown to inhibit HIV replication through various mechanisms, including the inhibition of HIV-1 reverse transcriptase, protease, and entry. The primary proposed mechanism for the initial screening is the inhibition of reverse transcriptase.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in natural anti-HIV triterpenoids and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Total Synthesis of an Atropisomer of the Schisandra Triterpenoid Schiglautone A - PubMed [pubmed.ncbi.nlm.nih.gov]